molecular formula C23H19ClFN3S2 B2806913 4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344270-29-7

4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No.: B2806913
CAS No.: 344270-29-7
M. Wt: 455.99
InChI Key: OCYGOGNGQLNPBU-UHFFFAOYSA-N
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Description

The compound “4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide” is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a phenyl ring, and sulfanyl (thiol) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring. This could potentially be achieved through a cyclization reaction involving a suitable diazide and a nitrile . The chlorobenzyl and fluorobenzyl groups could then be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring would likely contribute to the rigidity of the molecule, while the phenyl rings could participate in π-π stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the sulfanyl groups. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The sulfanyl groups could potentially be oxidized to form disulfides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could increase its thermal stability, while the sulfanyl groups could make it more prone to oxidation .

Scientific Research Applications

Structural and Electronic Properties

  • π-hole Tetrel Bonding Interactions : A study on ethyl 2-triazolyl-2-oxoacetate derivatives, closely related to the compound of interest, explored their synthesis, spectroscopic, and X-ray characterization. These compounds establish O⋯π-hole tetrel bonding interactions, analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. Such interactions are crucial for understanding molecular assembly and designing molecules with specific electronic properties (Ahmed et al., 2020).

  • Crystal Structure and DFT Studies : Another compound identified as a potential inhibitor showcased its structural analysis through single-crystal X-ray diffraction and Hirshfeld surface analysis. DFT calculations provided insights into its electronic properties and interaction potential at the active sites of enzymes, illustrating the compound's potential in drug design endeavors (Al-Wahaibi et al., 2019).

Potential Applications in Materials Science and Medicinal Chemistry

  • Light Harvesting and Inhibitor Molecules : Research on aromatic halogen-substituted sulfonamidobenzoxazole compounds, related to the query compound, indicated their potential applications in developing novel inhibitor molecules and light-harvesting efficiency, suggesting uses in DSSCs and as lead compounds in medicinal chemistry (Mary et al., 2019).

  • COX-2 Inhibition : A selective triazole-based COX-2 inhibitor's synthesis and crystal structure determination highlight the importance of weak hydrogen and chalcogen bonds in supramolecular self-assembly. This compound's study emphasizes its selective inhibitory activity against human COX-2 enzyme, showcasing the role of such molecules in pharmaceutical research (Al-Wahaibi et al., 2021).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on its reactivity and potential biological activity .

Future Directions

The study of 1,2,4-triazoles and their derivatives is a vibrant field of research due to their potential biological activities. Future research could explore the synthesis of this compound and its derivatives, as well as their potential applications in medicine or other fields .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3S2/c24-19-10-6-17(7-11-19)14-29-16-22-26-27-23(28(22)21-4-2-1-3-5-21)30-15-18-8-12-20(25)13-9-18/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYGOGNGQLNPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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